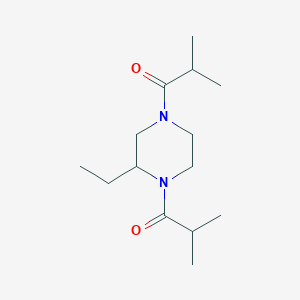
1,1'-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) is a chemical compound that features a piperazine ring substituted with ethyl and methylpropanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) typically involves the reaction of piperazine with ethyl and methylpropanone derivatives. One common method involves the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃). The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) can undergo various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of the chloroacetyl groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium ethoxide in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic substitution: Substituted piperazine derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is employed in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The compound may also influence enzymatic pathways, leading to changes in cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): Similar structure but with chloroethanone groups instead of methylpropanone.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): Features a pyrazine ring instead of a piperazine ring.
Uniqueness
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) is unique due to the presence of both ethyl and methylpropanone groups on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
特性
CAS番号 |
90043-74-6 |
|---|---|
分子式 |
C14H26N2O2 |
分子量 |
254.37 g/mol |
IUPAC名 |
1-[3-ethyl-4-(2-methylpropanoyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-6-12-9-15(13(17)10(2)3)7-8-16(12)14(18)11(4)5/h10-12H,6-9H2,1-5H3 |
InChIキー |
DJFXIBFMOACZDE-UHFFFAOYSA-N |
正規SMILES |
CCC1CN(CCN1C(=O)C(C)C)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
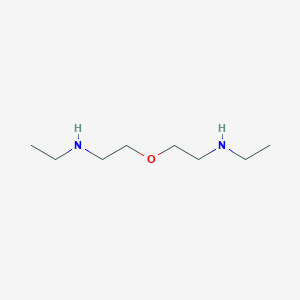
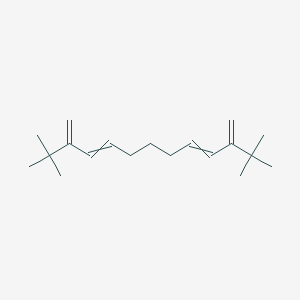
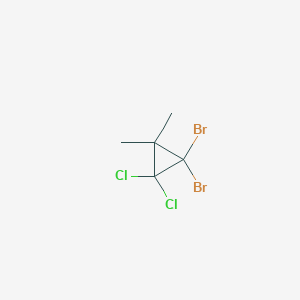
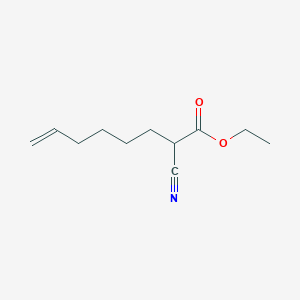
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
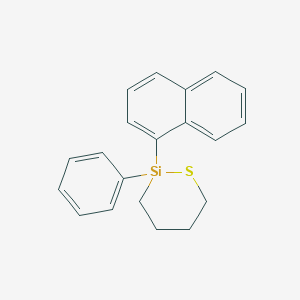
silanol](/img/structure/B14366759.png)
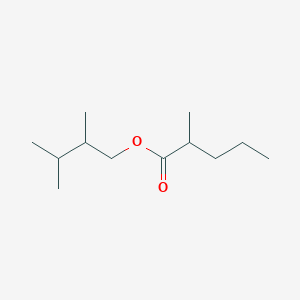
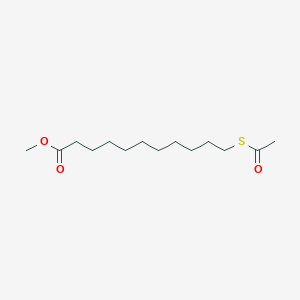
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
